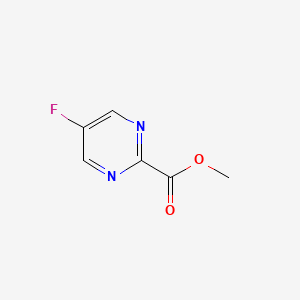

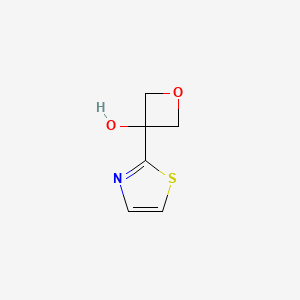

3-(Thiazol-2-yl)-oxetan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have demonstrated a broad range of pharmacological activities .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, 2-aminothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, 2-aminothiazoles derivatives are known to be inhibitors of enzymes such as kynurenine-3-hydroxylase .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Wissenschaftliche Forschungsanwendungen

Antimikrobielle und Antimykotische Anwendungen

Der Thiazolring ist in vielen Verbindungen mit antimikrobiellen und antimykotischen Aktivitäten vorhanden. “3-(Thiazol-2-yl)-oxetan-3-ol” könnte aufgrund des historischen Erfolgs von Thiazolderivaten in diesen Bereichen auf seine potenzielle Verwendung bei der Behandlung bakterieller und Pilzinfektionen untersucht werden.

Antitumor- und Zytotoxische Aktivität

Thiazolverbindungen wurden synthetisiert und auf ihre Antitumor- und Zytotoxizität untersucht. “this compound” könnte auf seine Wirksamkeit bei der Krebsbehandlung, insbesondere bei der gezielten Ansprache bestimmter Tumorzelllinien, untersucht werden.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact target would depend on the specific structure and functional groups of the compound.

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. For example, some thiazole derivatives have been found to inhibit enzymes or interact with receptors, leading to changes in cellular signaling pathways .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some have been found to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is often abnormally active in many tumor cells . Others have been found to have antioxidant effects, potentially affecting pathways related to oxidative stress .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary widely depending on their specific structure. Some thiazole derivatives have been found to have good bioavailability and are metabolized by cytochrome P450 enzymes .

Result of Action

The result of the action of a thiazole derivative would depend on its specific mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway that is overactive in cancer cells, it could potentially have antitumor effects .

Action Environment

The action, efficacy, and stability of a thiazole derivative can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the activity of a compound could be affected by the pH of the environment in which it is used .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Thiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have demonstrated anticancer activity by elevating the p53 expression and cytochrome c levels .

Cellular Effects

Thiazole derivatives have been shown to have potent antioxidant effects by increasing enzymatic antioxidants, catalase (CAT) activity, and non-enzymatic antioxidants, GSH, and lowering Malondialdehyde (MDA) in hepatic and renal tissues .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-(Thiazole-2-yl)-oxetan-3-ol can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-Amino-thiazole", "Ethyl bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethylation of 2-Amino-thiazole with Ethyl bromoacetate in the presence of Sodium hydroxide to form Ethyl 2-(Thiazole-2-yl)acetate.", "Step 2: Hydrolysis of Ethyl 2-(Thiazole-2-yl)acetate with Hydrochloric acid to form 2-(Thiazole-2-yl)acetic acid.", "Step 3: Cyclization of 2-(Thiazole-2-yl)acetic acid with Sodium bicarbonate to form 3-(Thiazole-2-yl)oxetan-3-ol.", "Step 4: Reduction of 3-(Thiazole-2-yl)oxetan-3-ol with Sodium borohydride in the presence of Acetic acid to form 3-(Thiazole-2-yl)oxetan-3-ol diol.", "Step 5: Oxidation of 3-(Thiazole-2-yl)oxetan-3-ol diol with Hydrogen peroxide in the presence of Acetic acid to form 3-(Thiazole-2-yl)-oxetan-3-ol.", "Step 6: Purification of 3-(Thiazole-2-yl)-oxetan-3-ol by recrystallization from a mixture of Sodium chloride and Water." ] } | |

CAS-Nummer |

1272412-63-1 |

Molekularformel |

C6H7NO2S |

Molekulargewicht |

157.19 g/mol |

IUPAC-Name |

2-(1,3-thiazol-2-yl)oxetan-3-ol |

InChI |

InChI=1S/C6H7NO2S/c8-4-3-9-5(4)6-7-1-2-10-6/h1-2,4-5,8H,3H2 |

InChI-Schlüssel |

DNJOGYIBYIJGCC-UHFFFAOYSA-N |

SMILES |

C1C(CO1)(C2=NC=CS2)O |

Kanonische SMILES |

C1C(C(O1)C2=NC=CS2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)

![7-Methyl-1h-pyrazolo[3,4-f]quinolin-9-amine](/img/structure/B594284.png)